

Guanylmelamine reference standard purity issues

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Compound of Interest

Compound Name: Guanylmelamine

CAS No.: 4405-08-7

Cat. No.: B105420

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To: Technical Support Center From: Senior Application Scientist Subject: Technical Guide: **Guanylmelamine** (Metformin Impurity B) Reference Standard

Introduction: The Guanylmelamine Context

Guanylmelamine (Gua-Mel) is a critical impurity monitored in the production of Metformin and Melamine resins. In regulatory pharmacopeias (USP/EP), it is designated as Metformin Impurity B.

Because of its highly polar guanidine moiety and triazine ring, Gua-Mel presents unique challenges in solubility, chromatography, and spectral characterization. This guide addresses the specific "pain points" researchers face when using Gua-Mel as a reference standard.

Module 1: Identification & Characterization

Q: Why does my Certificate of Analysis (CoA) list a different molecular weight than the structure suggests?

A: You are likely dealing with a salt form or a hydrate. **Guanylmelamine** is highly basic (pKa ~9.0) and is frequently supplied as a salt to improve stability. Using the wrong molecular weight (MW) in your calculations will introduce significant assay bias.

Common Forms & Stoichiometry Table:

Form	CAS Number	Mol. Formula	MW (g/mol)	Conversion Factor (to Free Base)
Free Base	4405-08-7	C ₄ H ₈ N ₈	168.16	1.00
Hydrochloride	2959-04-8	C ₄ H ₈ N ₈ [1] · HCl	204.62	0.82
Sulfate	19267-69-7	(C ₄ H ₈ N ₈) ₂ · H ₂ SO ₄	434.40	0.77
Dinitrate	27369-26-2	C ₄ H ₈ N ₈ · 2HNO ₃	294.18	0.57

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Critical Action: Always verify the specific salt form on your vial label. If your method requires reporting "as is," use the salt MW. If reporting "on the dried basis" or "free base equivalent," apply the conversion factor.

Q: My NMR spectrum shows broadened or "split" peaks. Is the standard degraded?

A: Not necessarily. You are likely observing Tautomerism. **Guanylmelamine** possesses a guanidine group attached to a triazine ring. In solution (especially DMSO-d₆ or D₂O), it undergoes rapid proton exchange between the amino (-NH₂) and imino (=NH) tautomeric forms.

- Symptom: Broadened signals for N-H protons or carbon signals appearing as "doubles."
- Verification: Run the NMR at an elevated temperature (e.g., 50°C). Higher temperatures increase the exchange rate, often coalescing the tautomeric peaks into a single, sharp signal, confirming the material is pure.

Module 2: Handling & Stability

Q: The standard weight is drifting during weighing. How do I handle this?

A: **Guanylmelamine** is Hygroscopic. The polar amine groups avidly attract atmospheric moisture.

Troubleshooting Protocol:

- Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
- Weighing: Use an anti-static weighing funnel. Do not weigh directly onto paper.
- Drying (If permitted by CoA): If the "Loss on Drying" (LOD) is high, the EP method allows drying at 100–105°C for 5 hours.^[2]
 - Warning: Do not exceed 105°C. While the melting point is high (>225°C), thermal degradation (de-ammoniation) can initiate at higher temperatures.

Module 3: Chromatographic Separation (HPLC)

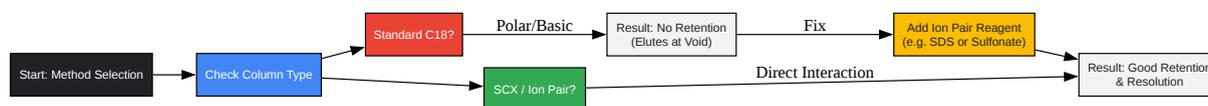
Q: I see peak tailing or no retention on my C18 column. What is wrong?

A: Conventional C18 is unsuitable for this highly polar, basic cation. **Guanylmelamine** elutes in the void volume (t₀) on standard C18 columns because it is fully ionized at neutral/acidic pH.

Recommended Method (Based on EP Metformin Impurity B):

- Mechanism: Cation Exchange or Ion-Pair Chromatography.
- Column: Strong Cation Exchange (SCX) or anionic ion-pairing with C18.
- Mobile Phase: Ammonium Dihydrogen Phosphate (pH 2.5–3.0).^[3]
- Detection: UV @ 218 nm (Absorption maximum of the triazine ring).

Workflow: Method Development Strategy



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Figure 1: Decision matrix for selecting the correct stationary phase for **Guanylmelamine** analysis.

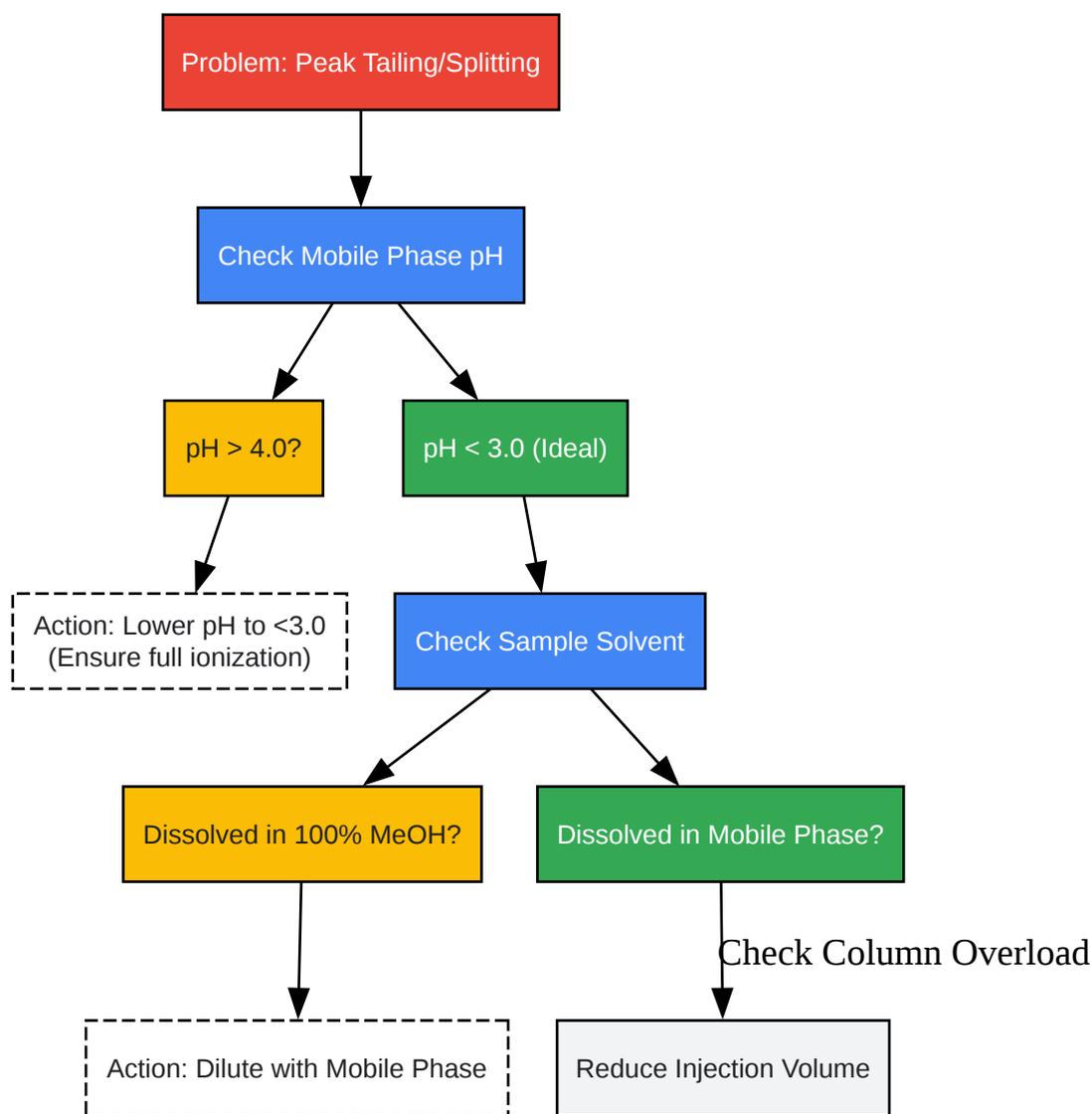
Q: How do I resolve **Guanylmelamine** from Melamine?

A: Leverage pH and Ion Exchange. Both compounds are triazines, but **Guanylmelamine** has a guanidine side chain, making it more basic than Melamine.

- On SCX Columns: **Guanylmelamine** will retain longer than Melamine due to stronger ionic interaction.
- On C18 + Ion Pair: **Guanylmelamine** will also retain longer if the ion-pairing reagent concentration is sufficient.

Module 4: Troubleshooting Logic Tree

Issue: "My HPLC peak is splitting or tailing severely."



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Figure 2: Step-by-step troubleshooting for peak shape issues.

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